6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine 6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18347436
InChI: InChI=1S/C8H5Cl2N3/c1-4-3-11-7-5(9)2-6(10)13-8(7)12-4/h2-3H,1H3
SMILES:
Molecular Formula: C8H5Cl2N3
Molecular Weight: 214.05 g/mol

6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine

CAS No.:

Cat. No.: VC18347436

Molecular Formula: C8H5Cl2N3

Molecular Weight: 214.05 g/mol

* For research use only. Not for human or veterinary use.

6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine -

Specification

Molecular Formula C8H5Cl2N3
Molecular Weight 214.05 g/mol
IUPAC Name 6,8-dichloro-3-methylpyrido[2,3-b]pyrazine
Standard InChI InChI=1S/C8H5Cl2N3/c1-4-3-11-7-5(9)2-6(10)13-8(7)12-4/h2-3H,1H3
Standard InChI Key BTXSDWPBFCAQOS-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C2C(=CC(=NC2=N1)Cl)Cl

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s backbone consists of a pyrido[2,3-B]pyrazine system, where a pyridine ring is fused to a pyrazine ring at the 2,3-positions. The chlorine atoms at positions 6 and 8 and the methyl group at position 3 introduce steric and electronic effects that influence its reactivity and interactions with biological targets. The planar aromatic system facilitates π-π stacking interactions, while the chlorine atoms enhance electrophilicity.

Molecular Descriptors

Key molecular properties are summarized below:

PropertyValue
Molecular FormulaC8H5Cl2N3\text{C}_8\text{H}_5\text{Cl}_2\text{N}_3
Molecular Weight214.05 g/mol
IUPAC Name6,8-dichloro-3-methylpyrido[2,3-b]pyrazine
Canonical SMILESCC1=CN=C2C(=CC(=NC2=N1)Cl)Cl
InChIKeyBTXSDWPBFCAQOS-UHFFFAOYSA-N
PubChem CID162343728

The compound’s solubility in polar solvents like tetrahydrofuran (THF) and water is attributed to its heteroatom-rich structure.

Synthesis and Manufacturing Processes

Primary Synthetic Route

The synthesis of 6,8-dichloro-3-methylpyrido[2,3-B]pyrazine typically begins with 4,6-dichloro-pyridine-2,3-diamine as a precursor. Glyoxal is introduced under reflux conditions in a THF-water mixture, facilitating a condensation reaction to form the pyrazine ring. The reaction proceeds over 12–24 hours, yielding the product with moderate efficiency.

4,6-Dichloro-pyridine-2,3-diamine+GlyoxalTHF/H2OΔ6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine\text{4,6-Dichloro-pyridine-2,3-diamine} + \text{Glyoxal} \xrightarrow[\text{THF/H}_2\text{O}]{\Delta} \text{6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine}

Alternative Chlorination Strategies

Applications in Neuropharmacology and Drug Development

Therapeutic Prospects

NMDA receptor antagonists are investigated for treating depression, schizophrenia, and neuropathic pain. The compound’s selectivity for the glycine site may reduce side effects associated with glutamate-site antagonists, such as ketamine.

Structure-Activity Relationship (SAR) Studies

Modifications to the methyl group at position 3 or chlorine atoms at 6/8 alter potency. For instance, replacing chlorine with fluorine decreases lipophilicity but improves metabolic stability in preclinical models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator